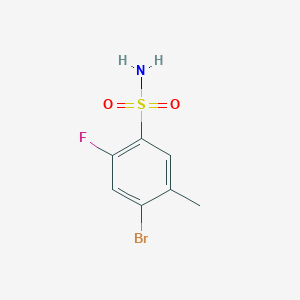

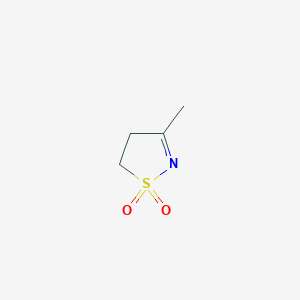

3-Metil-4,5-dihidro-isotiazol 1,1-dióxido

Descripción general

Descripción

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For example, Edayadulla and Ramesh synthesized a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .Chemical Reactions Analysis

Isothiazoles can undergo various chemical reactions. For instance, the nitroso derivatives can be useful intermediates; upon undergoing hydrogenation, they would provide corresponding ortho-diamino compounds which, in turn, could be further derivatized into diverse fused heterocyclic systems .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Se ha demostrado que los derivados de tiazol poseen propiedades antimicrobianas, lo que podría sugerir que 3-Metil-4,5-dihidro-isotiazol 1,1-dióxido también puede ser efectivo en este ámbito. Esto podría incluir el desarrollo de nuevos antibióticos o antisépticos .

Aplicaciones antifúngicas

Al igual que sus propiedades antimicrobianas, los compuestos de tiazol también pueden exhibir actividades antifúngicas. Esto abre la posibilidad de que This compound se utilice en el tratamiento de infecciones fúngicas o en fungicidas agrícolas .

Aplicaciones anticancerígenas

Los derivados de tiazol como la tiazofurina tienen actividades anticancerígenas. La investigación en This compound podría explorar su eficacia como agente quimioterapéutico o en la prevención del cáncer .

Propiedades antioxidantes

Algunos compuestos de tiazol se han sintetizado y han mostrado una potente actividad antioxidante. Esto sugiere que This compound podría explorarse por su potencial antioxidante, que es crucial para combatir las enfermedades relacionadas con el estrés oxidativo .

Aplicaciones de materiales energéticos

Los derivados de tiadiazol se han investigado por su uso como materiales energéticos debido a su estabilidad y alto volumen de gas después de la detonación. Esto indica una posibilidad de que This compound se utilice en explosivos o propelentes .

Aplicaciones antidiabéticas y antiinflamatorias

Dado que los derivados de tiazol han mostrado efectos antidiabéticos y antiinflamatorios, existe la posibilidad de que This compound se utilice en el tratamiento de la diabetes y los trastornos inflamatorios .

Efectos neuroprotectores

Los tiazoles se han indicado en la investigación sobre el Alzheimer. Por lo tanto, This compound podría investigarse por sus propiedades neuroprotectoras y aplicaciones en el tratamiento de enfermedades neurodegenerativas .

Aplicaciones cardiovasculares

Dado que los tiazoles tienen efectos antihipertensivos, existe la posibilidad de que This compound podría ser útil para controlar la hipertensión y otras afecciones cardiovasculares .

Mecanismo De Acción

Target of Action

The primary targets of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

The exact mode of action of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide It’s known that the chemical properties of this heterocyclic system allow it to interact with various electrophiles on spiranic and non-spiranic substrates .

Biochemical Pathways

The specific biochemical pathways affected by 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide Similar compounds have been found to interact with a variety of c-electrophiles and heteroatom electrophiles .

Result of Action

The molecular and cellular effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide Similar compounds have been found to be potent inhibitors of hiv-1(iiib)-specific reverse transcriptase in cell culture with ec50 values up to 35 μM .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide It’s known that the chemical properties of this compound allow it to interact with various electrophiles, suggesting that its activity could potentially be influenced by the presence of these electrophiles in the environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is a versatile compound that is widely used in laboratory experiments. It has several advantages, such as its low cost, its availability in various forms, and its ease of synthesis. Additionally, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can be used in a variety of assays and experiments, such as HPLC and ELISA. However, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide also has some limitations, such as its low solubility in water and its potential toxicity.

Direcciones Futuras

The potential applications of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide are still being explored. Future research may focus on developing new synthesis methods for 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide and exploring its potential therapeutic applications. Additionally, further research may focus on the development of new assays and experiments to study the biochemical and physiological effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide. Finally, future research may explore the potential of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide as a diagnostic tool for various diseases.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with ATP-sensitive potassium channels, modulating their activity and impacting cellular ion balance . Additionally, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide on cells are diverse and profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity in neurons . Furthermore, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can alter the expression of genes involved in oxidative stress response, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and heat . Long-term studies have shown that prolonged exposure to 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect the levels of metabolites by modulating enzyme activity and metabolic flux . Additionally, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can act as a cofactor for certain enzymatic reactions, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments . The distribution of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide within the body can influence its overall biological effects .

Subcellular Localization

The subcellular localization of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . The localization of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide within cells can affect its interactions with biomolecules and its overall biochemical effects .

Propiedades

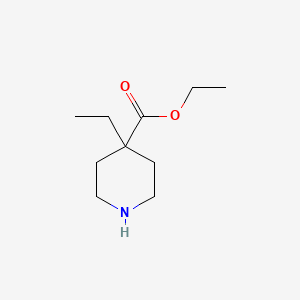

IUPAC Name |

3-methyl-4,5-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-4-2-3-8(6,7)5-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXOWPSNHDMYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244824 | |

| Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881652-46-6 | |

| Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881652-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohepta[d]imidazol-2(1H)-one](/img/structure/B1661039.png)

![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)